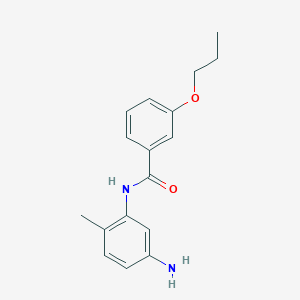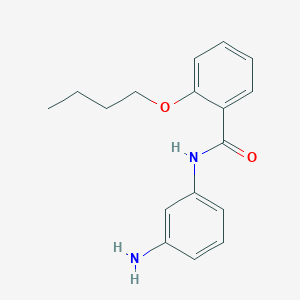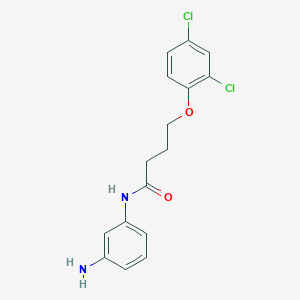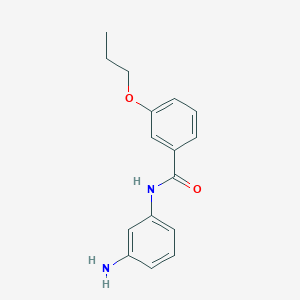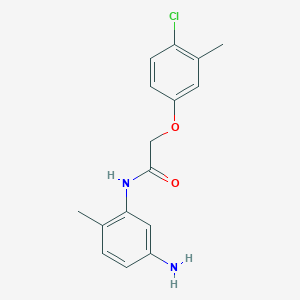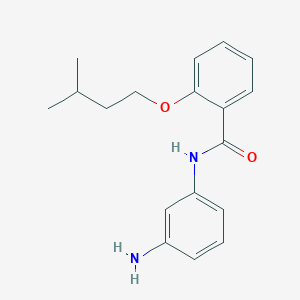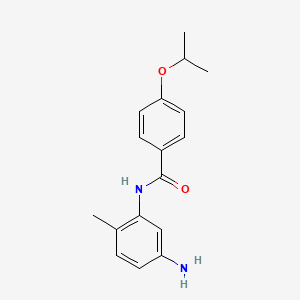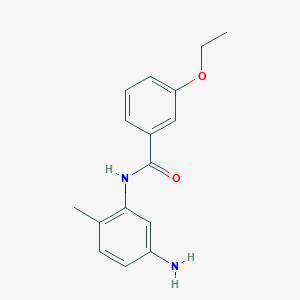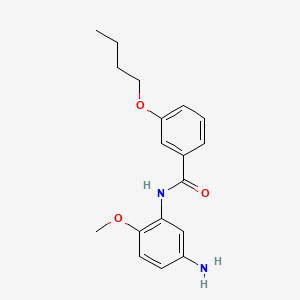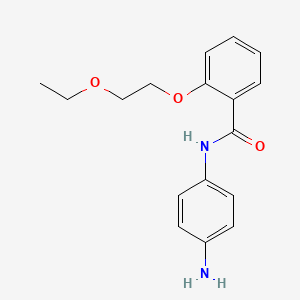
N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, also known as 4-AEEB, is an aromatic amide that has been used for various scientific research applications. It is a white, crystalline solid with a molecular weight of 243.3 g/mol, and is soluble in water, ethanol, and methanol. 4-AEEB has a melting point of 137-138°C and has a boiling point of 250-251°C. It has a variety of uses in the laboratory, including as an inhibitor of enzymes and as a substrate for various biochemical processes.
Applications De Recherche Scientifique
1. Anticancer Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound closely related to N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, cell-cycle arrest, and apoptosis. Its significant antitumor activity in vivo has led to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
2. Antioxidant Properties
A study on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-2-hydroxybenzamide, emphasizes their capacity as powerful antioxidants. These compounds scavenge free radicals, and understanding their electrochemical oxidation mechanisms is crucial in elucidating their antioxidant properties (Jovanović et al., 2020).
3. Antimicrobial Agents
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives demonstrated broad-spectrum antibacterial and antifungal activities. This includes activity against various microorganisms like Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, etc., highlighting the antimicrobial potential of N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide analogs (Ertan et al., 2007).
4. Anticonvulsant Activity
Derivatives of 4-Amino-N-(2-ethylphenyl)benzamide, similar in structure to N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, have been synthesized and evaluated in anticonvulsant models. They exhibited significant effectiveness against maximal electroshock-induced seizures, surpassing the efficacy of phenytoin in some cases (Lambert et al., 1995).
5. Structure and Antioxidant Activity Analysis
The structure and antioxidant activity of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, were analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provides insight into the structural features contributing to the antioxidant properties of similar benzamide compounds (Demir et al., 2015).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNJWOGKFCQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



